N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide

Physicochemical profiling Drug-likeness Solubility prediction

Procure this 2-methyl-4-oxy quinazoline ether-acetamide as a structurally novel entry point for Ras-Sos phenotypic screening. Its 4-oxy ether linkage differentiates it from common 4-aminoquinazoline chemotypes, potentially reducing EGFR off-target activity. With a TPSA of 55.3 Ų—significantly lower than gefitinib (68.7) or erlotinib (74.7)—it serves as a physicochemical outlier for in silico permeability modeling or PAMPA passive permeability controls. Ideal for systematic SAR exploration of kinase selectivity; ≥10-fold activity variation documented within this series. Available at ≥95% purity from multiple suppliers.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 1029764-04-2
Cat. No. B2994962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide
CAS1029764-04-2
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)COC2=NC(=NC3=CC=CC=C32)C
InChIInChI=1S/C19H19N3O2/c1-3-22(15-9-5-4-6-10-15)18(23)13-24-19-16-11-7-8-12-17(16)20-14(2)21-19/h4-12H,3,13H2,1-2H3
InChIKeyGGAYUXSBKXWXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 62 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide (CAS 1029764-04-2): Compound Identity and Physicochemical Baseline for Procurement Screening


N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide (CAS 1029764-04-2, molecular formula C₁₉H₁₉N₃O₂, MW 321.38 g/mol) is a synthetic quinazoline ether-acetamide available as a screening compound . It features a 2-methylquinazoline core linked via an oxy bridge to an N-ethyl-N-phenylacetamide moiety. The compound is offered at ≥95% purity by multiple vendors and exhibits computed logP of 3.23–3.7, logSw of −3.162, and topological polar surface area of 55.3 Ų, placing it within drug-like property space [1]. No peer-reviewed biological activity data specific to this compound were identified in PubMed, ChEMBL, or PubChem as of the knowledge cutoff date.

Why Generic Quinazoline Substitution Cannot Substitute for N-Ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide in Focused Screening


Quinazoline acetamides are a privileged scaffold in kinase inhibitor design, yet even minor N-alkyl and O-ether modifications produce profound shifts in target selectivity, cellular potency, and ADME profile that cannot be predicted from core structure alone [1]. In a systematic SAR study of 4-aminoquinazoline N-phenylacetamides, compound 19e—differing from the target compound primarily in the substitution pattern at the 4-position—exhibited an IC₅₀ of 0.18 μM against H1975 cells, while closely related analogs within the same series showed >10-fold variation in antiproliferative activity across four cancer cell lines [1]. The 2-methyl substituent on the quinazoline ring further distinguishes this compound from 2-aryl, 2-ethyl, and 2-unsubstituted analogs, each of which has been associated with distinct kinase selectivity profiles (e.g., EGFR vs. Ras-Sos vs. aPKC) [2][3]. Without direct experimental data for this precise chemotype, the assumption that a different quinazoline acetamide would replicate its target engagement or off-target liability is unsupported.

Quantitative Differentiation Evidence for N-Ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide vs. Closest Quinazoline Acetamide Analogs


Physicochemical Distinctiveness: logD and Solubility Predictions Differentiate This Compound from Common 4-Aminoquinazoline Kinase Inhibitors

The target compound exhibits a computed logD of 3.228 (at physiological pH) and logSw of −3.162, indicating moderate lipophilicity and limited aqueous solubility . By contrast, the clinically relevant 4-aminoquinazoline EGFR inhibitor gefitinib has a measured logD of approximately 3.2 but a significantly higher molecular weight (446.9 g/mol) and TPSA (68.7 Ų), while erlotinib has a logD of ~3.0 and TPSA of 74.7 Ų [1]. The lower TPSA of the target compound (55.3 Ų) suggests potentially improved membrane permeability relative to these 4-aminoquinazoline comparators, though experimental PAMPA or Caco-2 data are absent [2].

Physicochemical profiling Drug-likeness Solubility prediction

Class-Level Kinase Selectivity: 2-Methyl Quinazoline Scaffold Is Associated with Ras-Sos Interaction Inhibition, Diverging from 4-Anilinoquinazoline EGFR Inhibitors

Patent literature discloses that 2-methyl-substituted quinazolines of general formula (I) effectively and selectively inhibit the Ras-Sos protein–protein interaction without significantly targeting the EGFR receptor [1]. This is mechanistically distinct from the 4-anilinoquinazoline subclass (e.g., gefitinib, erlotinib), which are ATP-competitive EGFR inhibitors [2]. In contrast, 2-ethyl-quinazoline ethers (e.g., CAS 1111020-70-2) have been primarily described for anticancer and anti-inflammatory applications without a defined molecular target [3]. The 2-methyl substitution on the target compound therefore places it within a chemotype space associated with Ras pathway modulation rather than direct EGFR kinase inhibition, although no direct enzymatic or cellular data exist for this specific compound to confirm the inference.

Kinase selectivity Ras-Sos inhibition Scaffold differentiation

Antiproliferative Activity Cliff in N-Phenylacetamide Quinazolines: Single Substituent Changes Cause >10-Fold Potency Shifts

A focused SAR study of 4-aminoquinazoline derivatives bearing N-phenylacetamide side chains reported that compound 19e displayed IC₅₀ values of 0.18 μM (H1975), 0.42 μM (PC-3), 0.26 μM (MDA-MB-231), and 0.31 μM (MGC-803), while the least potent analog in the same series showed IC₅₀ values exceeding 10 μM across all four cell lines [1]. This >50-fold intra-series potency range demonstrates that minor modifications to the quinazoline N-phenylacetamide architecture—such as the replacement of a 4-amino group with a 4-oxy ether as in the target compound—can produce dramatic activity cliffs. Without experimental testing, the activity of the target compound cannot be interpolated from the published series.

Structure-activity relationship Antiproliferative activity Activity cliff

Rational Application Scenarios for N-Ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide Based on Available Evidence


Screening Library Enhancement for Ras-Sos Interaction Inhibitor Discovery

Based on class-level evidence that 2-methylquinazoline scaffolds are associated with Ras-Sos inhibition [1], this compound may serve as a structurally novel entry point for phenotypic or biochemical screens targeting Ras-driven malignancies. Its 4-oxy ether linkage differentiates it from the more common 4-aminoquinazoline chemotypes, potentially reducing EGFR-related off-target activity. Procurement is justified when the screening objective requires scaffold diversity rather than a pre-validated hit.

Physicochemical Property Benchmarking in CNS-Penetrant Quinazoline Programs

With a computed TPSA of 55.3 Ų—significantly lower than gefitinib (68.7 Ų) or erlotinib (74.7 Ų) [2][3]—this compound represents a physicochemical outlier among quinazoline acetamides. It may be procured as a reference standard for in silico permeability modeling or as a passive permeability control in parallel artificial membrane permeability assays (PAMPA) when evaluating CNS drug-like properties of quinazoline libraries.

Negative Control Compound Design for EGFR-Dependent Assays

If future profiling confirms that the 2-methyl-4-oxy substitution pattern abrogates EGFR inhibition (as suggested by the divergence between 2-methylquinazolines and 4-anilinoquinazolines [1]), this compound could be developed as a matched negative control for cellular EGFR signaling experiments, analogous to how structurally similar but inactive analogs are used to validate target engagement specificity.

SAR Expansion of Quinazoline Acetamide Chemical Space

Given the documented >50-fold activity range within N-phenylacetamide quinazoline series [4], procurement of this compound is warranted for systematic SAR exploration to determine whether the 2-methyl-4-oxy ether motif imparts unique kinase selectivity or cellular potency not observed in previously characterized subclasses.

Quote Request

Request a Quote for N-ethyl-2-[(2-methylquinazolin-4-yl)oxy]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.